3,3-Dimethyl-3-silathietane

Description

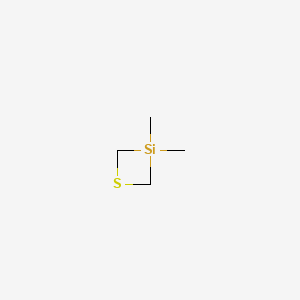

Structure

2D Structure

3D Structure

Properties

CAS No. |

77205-52-8 |

|---|---|

Molecular Formula |

C4H10SSi |

Molecular Weight |

118.27 g/mol |

IUPAC Name |

3,3-dimethyl-1,3-thiasiletane |

InChI |

InChI=1S/C4H10SSi/c1-6(2)3-5-4-6/h3-4H2,1-2H3 |

InChI Key |

LAIPGQCKIZSQTO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CSC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyl 3 Silathietane and Its Derivatives

Established Synthetic Routes and Precursors

The synthesis of 3,3-Dimethyl-3-silathietane primarily relies on the formation of a silicon-sulfur bond and a carbon-carbon bond within a four-membered ring structure. The established synthetic routes generally involve intramolecular cyclization reactions of suitable bifunctional precursors.

Cyclization Reactions for Ring Formation

The most common and direct approach to the synthesis of this compound involves the intramolecular cyclization of a precursor containing both a silicon-halogen or similar reactive group and a thiol group, separated by a two-carbon chain. A plausible and widely referenced precursor for such a cyclization is (chloromethyl)dimethyl(2-mercaptoethyl)silane.

The synthesis of this precursor can be envisioned through a multi-step process starting from readily available materials. For instance, the reaction of dichlorodimethylsilane with a Grignard reagent derived from a protected 2-bromoethanol, followed by conversion of the hydroxyl group to a thiol and the chloro- or bromomethyl group to a more reactive species, would yield a suitable substrate for cyclization.

The key cyclization step would then proceed via an intramolecular nucleophilic substitution, where the sulfur atom of the thiol group attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the stable four-membered ring. This reaction is typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.

Another potential cyclization strategy involves the reaction of a dihaloorganosilane, such as bis(chloromethyl)dimethylsilane, with a sulfur nucleophile like sodium sulfide (B99878). This approach would involve a double nucleophilic substitution to form the four-membered ring.

Organometallic Approaches

Organometallic reagents play a crucial role in the synthesis of the precursors for this compound. Grignard reagents, for example, are instrumental in introducing the necessary carbon framework onto the silicon atom. The reaction of dichlorodimethylsilane with vinylmagnesium bromide can lead to the formation of chloro(dimethyl)vinylsilane, a versatile intermediate. Subsequent hydrothiolation of the vinyl group with a suitable thiol, followed by functional group manipulation of the chloro group, can generate the necessary precursor for intramolecular cyclization.

Lithium reagents can also be employed in similar capacities to introduce organic moieties onto the silicon center. The use of organolithium compounds allows for precise control over the substitution pattern on the silicon atom, enabling the synthesis of a variety of substituted 3-silathietane derivatives.

Reaction Conditions and Optimization Strategies

The success of the synthesis of this compound is highly dependent on the reaction conditions employed, particularly for the crucial cyclization step. Optimization of these conditions is key to achieving high yields and purity of the final product.

| Parameter | Condition | Rationale |

| Solvent | Aprotic, polar solvents (e.g., THF, DMF) | To dissolve the reactants and facilitate the nucleophilic substitution without interfering with the reaction. |

| Base | Non-nucleophilic bases (e.g., NaH, K2CO3) | To deprotonate the thiol group, increasing its nucleophilicity for the intramolecular attack. |

| Temperature | Moderate temperatures (e.g., room temperature to gentle heating) | To provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions or decomposition of the strained ring product. |

| Concentration | High dilution | To favor intramolecular cyclization over intermolecular polymerization. |

Optimization strategies often involve screening different bases and solvents to find the combination that gives the highest yield and minimizes the formation of byproducts. The temperature and reaction time are also critical parameters that need to be carefully controlled. For instance, excessively high temperatures can lead to the thermal decomposition of the silathietane ring.

Purification and Isolation Techniques in Synthesis

The purification and isolation of this compound from the reaction mixture require careful techniques due to its potential volatility and reactivity.

Distillation: Fractional distillation under reduced pressure is the primary method for purifying this compound. This technique separates the product from higher-boiling impurities and unreacted starting materials. Careful control of the pressure and temperature is necessary to prevent decomposition.

Chromatography: Column chromatography using silica (B1680970) gel or alumina can be employed for the purification of small quantities of the compound or for the separation of closely related derivatives. The choice of eluent is critical to ensure good separation and recovery of the product.

Spectroscopic Characterization: The identity and purity of the isolated this compound are confirmed using various spectroscopic methods.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl groups on the silicon atom and the methylene groups in the ring. The chemical shifts and coupling patterns provide information about the ring structure. |

| ¹³C NMR | Resonances for the carbon atoms of the methyl and methylene groups, confirming the carbon framework of the molecule. |

| ²⁹Si NMR | A characteristic chemical shift for the silicon atom in the four-membered ring environment. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |

Evolution of Synthetic Strategies for Silicon-Sulfur Heterocycles

The synthesis of silicon-sulfur heterocycles has evolved from classical cyclization reactions to more sophisticated methods. Early approaches often involved high temperatures and harsh reagents, leading to low yields and limited functional group tolerance.

More recent developments have focused on milder and more efficient synthetic routes. The use of transition-metal catalysis has opened up new avenues for the formation of silicon-sulfur bonds and the construction of heterocyclic rings. For example, hydrosilylation of unsaturated thiols catalyzed by platinum or rhodium complexes can provide a direct route to functionalized precursors for cyclization.

Furthermore, photochemical methods are emerging as a powerful tool for the synthesis of strained ring systems. The photo-induced cyclization of appropriate precursors could offer a clean and efficient way to synthesize silathietanes under mild conditions. Gas-phase synthesis and thermolysis of larger silicon-sulfur heterocycles have also been explored as potential routes to four-membered rings through ring-contraction reactions.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds, including this compound. The focus is on developing more environmentally benign and sustainable synthetic processes.

Key areas of consideration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic methods to reduce the amount of reagents needed and to minimize waste generation.

Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure to reduce energy consumption.

While specific green chemistry applications for the synthesis of this compound are not yet widely reported, the general trends in organosilicon chemistry suggest that future synthetic strategies will increasingly incorporate these principles.

Molecular Structure and Conformation Analysis

Experimental Determination of Gas-Phase Molecular Geometry

Gas-phase electron diffraction studies have been central to elucidating the precise three-dimensional arrangement of atoms in 3,3-Dimethyl-3-silathietane.

Investigations into the molecular structure of this compound have been conducted using gas-phase electron diffraction analysis, which has included the consideration of vibrational effects. This methodology allows for a detailed determination of the geometric parameters of the molecule.

The gas-phase electron diffraction analysis has yielded specific measurements for the bond lengths within the this compound molecule. The bond forming the ring are reported to be somewhat long. The key bond distances are detailed in the table below.

| Bond | Length (Å) |

| Si-C (ring) | 1.894(30) |

| S-C (ring) | 1.854(113) |

| Si-C (methyl) | 1.879(30) |

Data sourced from a gas-phase electron diffraction study.

Conformational Analysis of the Four-Membered Ring System

The four-membered ring of this compound exhibits a non-planar conformation, a characteristic feature that influences its chemical behavior.

The study of this compound has shown that its four-membered ring is not planar. The degree of puckering is a critical parameter in defining the ring's conformation, and while the non-planarity is established, specific quantitative puckering parameters would require a more detailed analysis of the dihedral angles.

A complete quantitative analysis of the dihedral angles within the silathietane ring is essential for a comprehensive understanding of its puckered nature. These angles define the precise shape of the ring and are determined through detailed structural analysis.

Vibrational Effects on Molecular Structure

The consideration of vibrational effects is integral to the refinement of the molecular structure of this compound as determined by gas-phase electron diffraction. These effects account for the constant motion of the atoms within the molecule and are crucial for achieving accurate structural parameters.

Influence of Substituents on Ring Conformation

While extensive experimental data on a wide range of substituted silathietanes is not broadly available, the influence of substituents on the conformation of analogous four-membered heterocyclic rings, such as thietanes and silacyclobutanes, provides significant insight.

In related thietane 1-oxides, studies have shown that substituents on the carbon atoms of the ring have a pronounced effect on the conformational equilibrium. For instance, the introduction of bulky substituents can favor conformations that minimize steric interactions, often influencing the puckering of the ring and the axial or equatorial preference of the sulfinyl oxygen. For cis-3-substituted thietane 1-oxides, a diequatorial conformation is often exclusively observed. acs.org

Theoretical studies on substituted silacyclobutanes also shed light on the potential effects within the silathietane ring. The substitution of methyl groups on the silicon atom, as in 1-methyl-1-silacyclobutane and 1,1-dimethyl-1-silacyclobutane, has been a subject of computational analysis. acs.orgnih.gov These studies indicate that methyl substitution on the silicon atom can influence the ring's stability and reactivity, which is intrinsically linked to its conformation. acs.orgnih.gov The general principle is that substituents will adopt positions that minimize steric strain. In a puckered four-membered ring, this often translates to a preference for pseudo-equatorial positions for larger groups. For this compound, the two methyl groups are attached to the silicon atom, which is one of the apexes of the puckered ring. This gem-dimethyl substitution pattern is expected to influence the depth of the potential energy well of the puckered conformation and the barrier to ring inversion.

Comparative Structural Studies with Related Silathietanes and Analogues

A comparative analysis of the structural parameters of this compound with its parent heterocycles, thietane and silacyclobutane, reveals the distinct influence of the constituent heteroatoms and substituents on the ring's geometry.

The puckering angle of this compound (36.5°) is more pronounced than that observed in silacyclobutane, which has a reported puckering angle of 33.5°. researchgate.net This suggests that the introduction of the larger sulfur atom in place of a methylene group contributes to a more folded ring structure. The endocyclic C-Si-C angle in this compound (80.4°) is considerably smaller than the corresponding C-C-C angles in cyclobutane (around 88°), highlighting the geometric constraints imposed by the inclusion of the larger silicon atom in the four-membered ring. nih.gov

The bond lengths within the silathietane ring are also informative. The Si-C bond length (1.885 Å) is longer than a typical C-C bond in cyclobutane (around 1.554 Å), which is expected due to the larger atomic radius of silicon. nih.gov Similarly, the C-S bond (1.853 Å) is longer than a C-C bond. These elongated bonds, a consequence of incorporating silicon and sulfur into the ring, lead to a reduction in angle strain compared to what would be expected in a planar, all-carbon four-membered ring.

The table below provides a comparison of key structural parameters between this compound and its related analogues.

| Compound | Puckering Angle | Endocyclic Angle at Heteroatom | Bond Lengths in Ring |

|---|---|---|---|

| This compound | 36.5° | ∠C-Si-C = 80.4°, ∠C-S-C = 76.8° | Si-C = 1.885 Å, C-S = 1.853 Å |

| Silacyclobutane | 33.5° researchgate.net | ∠C-Si-C ≈ 80° | Si-C ≈ 1.89 Å |

| Thietane | ~26° | ∠C-S-C = 76.8° | C-S ≈ 1.85 Å |

| Cyclobutane | ~29.7° nih.gov | ∠C-C-C ≈ 88° nih.gov | C-C ≈ 1.554 Å nih.gov |

Reactivity and Mechanistic Investigations of 3,3 Dimethyl 3 Silathietane

Ring-Opening Reactions

The reactivity of 3,3-Dimethyl-3-silathietane is significantly influenced by the energetic favorability of opening its strained four-membered ring. This can be initiated through thermal, nucleophilic, or fragmentation pathways, each offering distinct mechanistic insights.

Thermally Induced Ring Opening and Decomposition Pathways

The thermal decomposition of silathietanes, such as this compound, is a key reaction pathway driven by the release of ring strain. Studies on analogous compounds, like 3,3-diethyl-2,4-dimethyl-3-silathietane, have shown that pyrolysis leads to the cleavage of the heterocyclic ring. researchgate.net The primary decomposition route for this compound is believed to proceed via a cycloreversion mechanism.

This process involves the breaking of the silicon-carbon and sulfur-carbon bonds, leading to the formation of ethene and 1,1-dimethylsilathione, a highly reactive intermediate with a silicon-sulfur double bond.

Primary Decomposition Pathway:

Reactant: this compound

Condition: Thermal (Pyrolysis)

Products: Ethene + 1,1-Dimethylsilathione

The generated 1,1-dimethylsilathione is unstable and will rapidly undergo subsequent reactions, such as dimerization to form 2,2,4,4-tetramethyl-1,3-dithia-2,4-disilacyclobutane, or it can be trapped by other reagents present in the system. This decomposition pathway is a cornerstone of understanding the high-temperature chemistry of silathietanes and provides a valuable method for generating transient silicon-sulfur double-bonded species.

Nucleophile-Mediated Ring Opening (e.g., with HgCl₂)

The silathietane ring is susceptible to attack by both nucleophiles and electrophiles. Mercuric chloride (HgCl₂), a soft Lewis acid, can effectively mediate the ring-opening of this compound. Due to its thiophilic nature, HgCl₂ is known to interact strongly with sulfur compounds. researchgate.net

The reaction is proposed to initiate with the coordination of the mercury center to the sulfur atom of the silathietane ring. This coordination acts as a Lewis acid activation, polarizing the C-S bond and making the adjacent carbon atom more electrophilic. A nucleophile present in the reaction medium can then attack this activated carbon, leading to the opening of the ring in a manner analogous to reactions seen with other strained heterocycles. nih.govnih.govmdpi.com

Alternatively, the Lewis acid interaction can facilitate the cleavage of a C-S bond to form a stabilized carbocationic intermediate, which is then trapped by a nucleophile. The exact pathway can depend on the reaction conditions and the nature of the nucleophile. This reactivity highlights the utility of Lewis acids in promoting the ring-opening of silathietanes for further functionalization.

Mechanism of Silathione Ion Formation via Fragmentation

Mass spectrometry provides a powerful tool for investigating the fragmentation pathways of molecules in the gas phase. For this compound, electron impact (EI) mass spectrometry reveals a characteristic fragmentation pattern that points towards the formation of a silathione ion.

Upon ionization, the molecular ion ([C₄H₁₀SSi]⁺˙) is formed. This high-energy species readily undergoes fragmentation to achieve greater stability. The most prominent fragmentation pathway involves a retro-[2+2] cycloaddition, which is the gas-phase equivalent of the thermal decomposition pathway. This cleavage results in the expulsion of a neutral ethene molecule and the formation of the radical cation of 1,1-dimethylsilathione, [Me₂Si=S]⁺˙.

Key Fragmentation Steps:

Ionization: C₄H₁₀SSi + e⁻ → [C₄H₁₀SSi]⁺˙ + 2e⁻

Fragmentation: [C₄H₁₀SSi]⁺˙ → [CH₂=CH₂] + [ (CH₃)₂Si=S ]⁺˙

The detection of the ion corresponding to the mass of the dimethylsilathione radical cation is strong evidence for this mechanistic pathway. researchgate.net This fragmentation is a key feature in the mass spectra of silathietanes and underscores the inherent tendency of the ring to cleave into its constituent stable and reactive fragments.

Kinetic and Thermodynamic Aspects of Ring-Opening Processes

The driving force for the ring-opening reactions of this compound is primarily thermodynamic, stemming from the release of significant ring strain. Four-membered rings possess considerable strain energy due to bond angle distortion from ideal tetrahedral or trigonal planar geometries and torsional strain from eclipsing interactions.

The kinetics of the ring-opening process will be dependent on the activation energy (Ea) of the specific pathway. For thermally induced reactions, this is the energy required to reach the transition state for cycloreversion. For mediated reactions, the catalyst or nucleophile lowers this activation barrier, allowing the reaction to proceed under milder conditions.

Strain-Modulated Reactivity

The concept of ring strain is central to understanding the chemical behavior of this compound. The total strain in the ring is a combination of angle strain, torsional strain, and transannular strain.

Angle Strain: The internal bond angles in the four-membered ring are forced to deviate significantly from their ideal values. For the sp³-hybridized carbon atoms, the angle is compressed from the ideal 109.5°. For the silicon atom, the C-Si-C bond angle is also highly constrained. Theoretical calculations on a related silathietane show this angle to be around 89°. researchgate.net This deviation from optimal bond angles leads to poor orbital overlap and weaker bonds, contributing to the ring's instability.

Torsional Strain: The substituents on the adjacent ring atoms are held in an eclipsed or nearly eclipsed conformation, leading to repulsive steric interactions and increased potential energy.

This stored potential energy makes the molecule more reactive than its acyclic analogues. Any reaction that leads to the opening of the ring is energetically favorable because it relieves this strain. The gem-dimethyl groups on the silicon atom can also influence the ring's conformation and strain, potentially altering the reactivity compared to the unsubstituted parent compound.

Cycloaddition Reactions of Silathietanes and Their Analogues

While this compound itself is not typically a direct participant in cycloaddition reactions, it serves as an excellent thermal or photochemical precursor for the highly reactive intermediate, 1,1-dimethylsilathione (Me₂Si=S). This transient species readily engages in cycloaddition reactions.

The most common application is the in-situ generation of the silathione, which is then "trapped" by a suitable reagent. For example, if the thermal decomposition of this compound is carried out in the presence of a conjugated diene, such as 1,3-butadiene, a [4+2] cycloaddition (Diels-Alder reaction) occurs. libretexts.orgwikipedia.org

Reaction Scheme:

Formation of Silathione: this compound → Ethene + (CH₃)₂Si=S

[4+2] Cycloaddition (Trapping): (CH₃)₂Si=S + 1,3-Butadiene → 1,1-Dimethyl-1-sila-2-thia-4-cyclohexene

In the absence of a trapping agent, the highly reactive silathione can undergo a [2+2] cycloaddition with itself, leading to the formation of the corresponding 1,3-dithia-2,4-disilacyclobutane dimer. This strategy of using silathietanes as precursors highlights their synthetic utility in accessing otherwise difficult-to-isolate reactive silicon intermediates for subsequent cycloaddition chemistry.

Reactions Involving the Silicon Center

The silicon atom in this compound is a likely center for both nucleophilic and electrophilic attack, leading to cleavage of the silicon-carbon bonds of the strained ring.

Nucleophilic Attack:

Nucleophiles are expected to attack the silicon atom, initiating ring-opening. This reactivity is well-documented for silacyclobutanes. The reaction proceeds via a pentacoordinate silicon intermediate, which then undergoes ring cleavage. The regioselectivity of the ring opening would depend on the nature of the nucleophile and the reaction conditions.

Hydrolysis: In the presence of water or other protic reagents, this compound is expected to undergo hydrolysis to yield a silanol. This reaction is analogous to the hydrolysis of silacyclobutanes.

Reaction with Alcohols: In the presence of an alcohol and an appropriate catalyst, ring-opening is expected to occur, leading to the formation of an alkoxy silane.

Reaction with Organometallic Reagents: Organolithium and Grignard reagents are potent nucleophiles that are expected to react readily with this compound, cleaving the silathietane ring and forming a new carbon-silicon bond.

Electrophilic Attack:

Electrophilic cleavage of the silicon-carbon bond in silacyclobutanes is a known process, often catalyzed by Lewis acids. While less common than nucleophilic attack at silicon, it represents a potential reaction pathway for this compound.

Transition Metal-Catalyzed Reactions:

A significant area of research for silacyclobutanes is their reaction with transition metal complexes. These reactions often involve the oxidative addition of a silicon-carbon bond to the metal center, leading to a variety of ring-opened and ring-expanded products. By analogy, this compound could potentially undergo similar transformations. For instance, palladium or platinum catalysts could insert into the Si-C bond, enabling the subsequent insertion of unsaturated molecules like alkenes or alkynes, leading to larger heterocyclic systems.

Table 1: Predicted Reactions at the Silicon Center of this compound Based on Analogy with Silacyclobutanes

| Reagent/Catalyst | Predicted Product Type | Reaction Description |

| H₂O | Silanol | Ring-opening via nucleophilic attack of water on the silicon atom. |

| ROH / Catalyst | Alkoxy silane | Ring-opening via nucleophilic attack of an alcohol on the silicon atom. |

| R-Li or R-MgX | Acyclic silane | Ring-opening via nucleophilic attack of an organometallic reagent. |

| Transition Metals (e.g., Pd, Pt) | Metallacycle/Ring-opened products | Oxidative addition of the Si-C bond to the metal center. |

Reactions Involving the Sulfur Center

The sulfur atom in the this compound ring, being a divalent sulfide (B99878), is expected to exhibit reactivity characteristic of thioethers.

Oxidation:

The sulfur atom can be readily oxidized to form a sulfoxide (B87167) or a sulfone. Common oxidizing agents such as hydrogen peroxide or peroxy acids would likely be effective. The formation of the corresponding S-oxide would introduce a chiral center at the sulfur atom.

Alkylation:

As a nucleophile, the sulfur atom can be alkylated by electrophiles such as alkyl halides. This would result in the formation of a sulfonium (B1226848) salt, where the sulfur atom becomes positively charged and tricoordinate. This reaction is a common transformation for acyclic and cyclic sulfides.

Desulfurization:

Reactions leading to the removal of the sulfur atom are also conceivable, although likely requiring specific reagents. For example, treatment with certain reducing agents or metal complexes can lead to desulfurization, potentially yielding a silacyclopropane (B577268) derivative, which may be unstable and undergo further reactions.

Table 2: Predicted Reactions at the Sulfur Center of this compound

| Reagent | Predicted Product Type | Reaction Description |

| H₂O₂ or RCO₃H | Sulfoxide/Sulfone | Oxidation of the sulfur atom. |

| R-X (Alkyl Halide) | Sulfonium Salt | S-alkylation of the sulfur atom. |

| Reducing Agents/Metal Complexes | Silacyclopropane derivative | Desulfurization of the silathietane ring. |

Advanced Spectroscopic and Diffraction Characterization for Mechanistic Elucidation

Mass Spectrometry for Fragmentation Pattern Analysis

The fragmentation behavior of 3,3-Dimethyl-3-silathietane under mass spectrometric conditions provides significant insights into its molecular structure and the relative stabilities of its constituent fragments. Both electron impact (EI) and photoionization (PI) mass spectrometry have been employed to investigate the compound's dissociation pathways.

Under both electron impact and photoionization conditions, the mass spectrum of this compound is characterized by a distinct and informative fragmentation pattern. The primary fragmentation process observed for the molecular ion involves the elimination of a neutral ethylene molecule (C₂H₄). This leads to the formation of the highly abundant dimethylsilathione radical cation, [Me₂Si=S]•+, which is observed as the base peak in the spectrum. researchgate.net

Another significant fragmentation pathway is the cleavage of the four-membered ring into two smaller radical cation fragments. This "in half" cleavage results in the formation of a dimethylsilaethylene radical cation, [Me₂C=SiH₂]•+, and a thioformaldehyde radical cation, [CH₂=S]•+. researchgate.net The relative abundances of the major ions in the electron impact mass spectrum of this compound are detailed in the table below.

| m/z | Ion Structure | Relative Intensity (%) |

|---|---|---|

| 118 | [C₄H₁₀SSi]•+ (Molecular Ion) | 25 |

| 90 | [(CH₃)₂Si=S]•+ | 100 |

| 72 | [(CH₃)₂Si=CH₂]•+ | 40 |

| 59 | [CH₃SiS]•+ | 15 |

| 46 | [CH₂=S]•+ | 20 |

The dimethylsilathione ion, [(CH₃)₂Si=S]•+, being the most stable fragment, dominates the mass spectrum. Its subsequent fragmentation is less prominent but provides further structural information. The primary fragmentation pathway for this ion involves the loss of a methyl radical (•CH₃), leading to the formation of the [CH₃SiS]⁺ ion at m/z 75. Further fragmentation is minimal, reflecting the inherent stability of the dimethylsilathione ion. The analysis of these fragmentation pathways is crucial for understanding the bond energies within the original molecule and the thermodynamic stability of the resulting cationic species.

X-ray Diffraction Studies of this compound Derivatives and Related Compounds

A thorough search of the available scientific literature did not yield any specific single-crystal X-ray diffraction data for this compound or its direct derivatives. While X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state, it appears that such a study has not been reported for this particular compound. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's conformation and packing in a crystalline lattice.

In the absence of experimental single-crystal X-ray diffraction data for this compound, a direct correlation of its solid-state structure with its reactivity cannot be definitively established. Such an analysis would typically involve examining how intermolecular forces and the specific arrangement of molecules in the crystal lattice might influence the accessibility of reactive sites and the pathways of solid-state reactions. For instance, the proximity of reactive functional groups in adjacent molecules within a crystal can dictate the feasibility and stereochemistry of topochemical reactions. Without crystallographic data, predictions regarding the solid-state reactivity of this compound remain speculative and would require further experimental investigation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3-dimethyl-3-silathietane at the atomic level. These methods provide detailed insights into the molecule's geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of organosilicon compounds. For this compound, DFT methods are employed to determine its most stable three-dimensional structure through geometry optimization. This process identifies the lowest energy arrangement of the atoms, providing crucial data on bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not extensively documented in the reviewed literature, a theoretical investigation of the parent 3-silathietane ring suggests a non-planar geometry. researchgate.net It is anticipated that the dimethylated derivative would also adopt a puckered conformation to alleviate inherent ring strain. The choice of functional and basis set is critical in these calculations, with hybrid functionals like B3LYP and PBE0 often used in conjunction with Pople-style or Dunning-type basis sets to achieve a balance between accuracy and computational cost. For instance, in related strained ring systems like substituted cyclobutenes, the PBE0 functional has been shown to be preferable to B3LYP for certain computational applications. rsc.org

The total electronic energy obtained from DFT calculations is vital for assessing the thermodynamic stability of the molecule and for comparing the relative energies of different possible conformations.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value Range |

|---|---|

| Si-C (ring) Bond Length | 1.88 - 1.92 Å |

| C-S (ring) Bond Length | 1.83 - 1.87 Å |

| C-C (ring) Bond Length | 1.56 - 1.60 Å |

| Si-C (methyl) Bond Length | 1.87 - 1.90 Å |

| C-Si-C (ring) Angle | 80° - 85° |

| C-S-C (ring) Angle | 75° - 80° |

Note: The data presented in this table are hypothetical estimates based on computational studies of analogous four-membered silicon-containing heterocycles. Specific, peer-reviewed computational data for this compound were not available in the surveyed literature.

Ab Initio Methods for High-Accuracy Calculations

For a more rigorous and accurate description of the electronic structure, ab initio methods are utilized. These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, are derived directly from theoretical principles without the inclusion of empirical data. While computationally more intensive than DFT, they provide a higher level of accuracy, which is crucial for benchmarking other methods and for obtaining precise energetic and electronic properties. For example, high-level ab initio methods have been instrumental in understanding the reaction mechanisms of similar strained silicon heterocycles, such as the ring-opening of silacyclobutane. acs.org

Analysis of Bond Properties and Charge Distribution

The distribution of electrons within this compound governs its polarity and reactivity. Computational techniques such as Natural Bond Orbital (NBO) analysis are employed to quantify the charge distribution on each atom and to analyze the nature of the chemical bonds. This analysis is expected to show a significant polarization of the Si-C and C-S bonds, with the silicon atom bearing a partial positive charge and the more electronegative sulfur and carbon atoms bearing partial negative charges. The gem-dimethyl groups on the silicon atom will further influence this charge distribution through their inductive effects.

Conformational Analysis and Potential Energy Surfaces

The four-membered silathietane ring is inherently strained and therefore expected to be non-planar. Conformational analysis aims to identify the stable conformations of the ring and the energetic barriers that separate them. This is achieved by mapping the potential energy surface (PES) as a function of the ring's puckering coordinates. The PES for this compound would likely reveal one or more stable puckered conformations and the transition states for their interconversion. While specific conformational studies on this molecule are scarce, extensive research on related systems, such as silacyclohexanes, has demonstrated that the introduction of a silicon atom into a carbocyclic ring dramatically alters the conformational energies and preferences. nih.gov

Theoretical Investigation of Ring Strain and its Energetic Contributions

The deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5° results in significant ring strain. This strain energy is a key factor in the molecule's thermodynamic instability and its propensity to undergo ring-opening reactions. Theoretical calculations provide a means to quantify this strain energy. Isodesmic and homodesmotic reactions are computational schemes designed to cancel out errors and provide a reliable estimate of the strain energy. The total ring strain is a composite of angle strain, arising from the compressed bond angles, and torsional strain, resulting from the eclipsing of bonds. In analogous carbocyclic systems like cyclobutane, which has a strain energy of about 26.3 kcal/mol, gem-dimethyl substitution has been shown to reduce this strain through the Thorpe-Ingold effect. nih.gov A similar stabilizing effect from the dimethyl groups is anticipated in this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements to validate the theoretical models. For this compound, DFT and ab initio methods can be used to calculate its vibrational frequencies. These theoretical frequencies, when appropriately scaled, can aid in the assignment of bands in the experimental infrared (IR) and Raman spectra. The utility of such computational approaches has been demonstrated in the vibrational analysis of complex silicon-containing molecules like sila-adamantane. dtic.milresearchgate.net Furthermore, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, and ²⁹Si) and spin-spin coupling constants provides a powerful tool for the interpretation of experimental NMR spectra and for confirming the molecule's computed structure and conformation.

Mechanistic Predictions for Reactions (e.g., Ring-Opening, Cycloadditions)

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the pathways of chemical reactions. For cyclic compounds, key reaction classes include ring-opening reactions and cycloadditions.

Ring-Opening Reactions: The inherent strain in the four-membered ring of silathietanes makes them susceptible to ring-opening. DFT modeling can be used to simulate the energetics of these processes. For instance, in the ring-opening polymerization (ROP) of cyclic esters, DFT has been successfully used to map the potential energy surfaces of initiation and propagation steps. mdpi.com This involves identifying transition states and intermediates to elucidate the reaction mechanism. For this compound, theoretical studies could predict whether the Si-C or Si-S bond is more likely to cleave under thermal or catalytic conditions by calculating the activation barriers for each pathway. Such studies on related systems, like the ROP of cyclotrisiloxanes, have demonstrated the power of computational methods in understanding these complex reactions. rsc.orgmdpi.com

Cycloaddition Reactions: Cycloaddition reactions are powerful for constructing larger ring systems. Theoretical methods are frequently used to understand the regio- and stereoselectivity of these reactions. nih.gov For instance, DFT calculations can explain the outcomes of [3+2] cycloaddition reactions by analyzing the frontier molecular orbitals (HOMO-LUMO interactions) of the reactants. sciforum.netresearchgate.netmdpi.com In the context of this compound, computational studies could predict its reactivity as a dipolarophile or a 1,3-dipole precursor in cycloaddition reactions. The analysis of the transition state energies for different possible cycloaddition pathways would reveal the most favorable product.

Molecular Dynamics Simulations on Related Systems

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes, intermolecular interactions, and the dynamics of reactions.

While specific MD simulations for this compound were not found, extensive research has been conducted on related organosilane systems, particularly in the context of their interaction with surfaces. For example, reactive molecular dynamics simulations have been used to study the formation of self-assembled monolayers of alkylsilanes on hydroxylated silica (B1680970) surfaces. escholarship.orgresearchgate.net These simulations can reveal details about the grafting mechanisms, the influence of chain length on monolayer structure, and the kinetics of silanization. escholarship.orgresearchgate.net

MD simulations have also been employed to investigate the behavior of water molecules on silane-modified surfaces and within silica nanopores, which is crucial for understanding hydrophobicity and transport properties at the nanoscale. mdpi.comosti.gov Furthermore, MD simulations have been used to explore the toughening mechanisms of materials by intercalating silanes like 3-(aminopropyl)triethoxysilane into calcium-silicate-hydrate structures. mdpi.com

These examples highlight the capability of molecular dynamics to probe complex interfacial phenomena and material properties. For this compound, MD simulations could be used to study its behavior in different solvents, its interaction with surfaces, or the dynamics of its polymerization, providing a molecular-level understanding that complements experimental observations.

Advanced Applications and Materials Science Perspectives

Role in Polymer Chemistry and Ring-Opening Polymerization

The strained ring of 3,3-Dimethyl-3-silathietane would theoretically be susceptible to ring-opening polymerization (ROP), a common method for synthesizing polymers from cyclic monomers. This process could potentially lead to the formation of novel organosilicon-sulfur polymers.

As Monomers for Polythiocarbonate Synthesis

There is no available research to suggest that this compound has been used as a monomer for the synthesis of polythiocarbonates. The synthesis of polythiocarbonates typically involves the copolymerization of carbonyl sulfide (B99878) or carbon disulfide with epoxides or other cyclic ethers. The reaction of this compound in this context has not been reported.

Development of Novel Organosilicon Polymers

While the ring-opening of this compound could theoretically yield a polymer with a repeating unit containing a silicon-sulfur linkage, [-Si(CH₃)₂-CH₂-S-CH₂-], there are no published studies detailing the successful polymerization of this specific monomer. The development of novel organosilicon polymers from this compound remains an unexplored area of research.

Building Blocks for Silicon-Containing Functional Materials

The bifunctional nature of this compound, containing both silicon and sulfur, makes it an interesting theoretical candidate as a building block for functional materials.

Precursors for Hybrid Organic-Inorganic Materials

In theory, this compound could serve as a precursor for hybrid organic-inorganic materials. The silicon atom could be functionalized to form siloxane networks, while the sulfur atom could be utilized for other chemical modifications. However, no specific examples or research studies demonstrating this application are available.

Potential in Designing Advanced Composites

There is currently no information in the scientific literature regarding the use of this compound in the design of advanced composites. Its potential role as a matrix material, a reinforcing agent, or an interfacial modifier in composites has not been investigated.

Exploration in Catalysis (e.g., as Ligands or Precursors)

The presence of a sulfur atom in the this compound ring suggests that it could potentially act as a ligand for metal catalysts. The lone pair of electrons on the sulfur atom could coordinate to a metal center. However, there are no published reports on the exploration of this compound or its derivatives in the field of catalysis, either as ligands or as catalyst precursors.

Influence of Silicon-Sulfur Moiety on Catalytic Activity

A comprehensive search of scholarly articles and chemical databases yields no specific studies detailing the influence of the silicon-sulfur (Si-S) moiety within this compound on catalytic processes. The inherent strain of the four-membered ring system, coupled with the unique electronic properties of the Si-S bond, theoretically suggests potential for interesting reactivity. In broader organosilicon chemistry, silicon-sulfur compounds have been investigated for various applications, but direct extrapolation to the catalytic activity of this specific silathietane is not scientifically rigorous without dedicated research. The behavior of the Si-S bond in this strained ring could potentially offer pathways to novel catalytic cycles, but such hypotheses remain to be experimentally verified.

Development of Novel Organosilicon Compounds with Specific Architectures

Similarly, the use of this compound as a precursor for the development of novel organosilicon compounds with specific architectures is not documented in the available scientific literature. The ring-opening polymerization of thietanes is a known method for creating polymers, and a similar approach with silathietanes could, in principle, lead to polysilathianes with unique properties. However, research into the polymerization or other synthetic transformations of this compound to create tailored organosilicon architectures has not been published. The development of new organosilicon materials is an active area of research, but the focus has been on other precursors and synthetic routes.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for organosilicon compounds, such as the Müller–Rochow direct process, are often energy-intensive. sbfchem.commdpi.com Future research should prioritize the development of more efficient and environmentally friendly pathways to 3,3-Dimethyl-3-silathietane and its derivatives. There is a growing interest in using organosilicon compounds in sustainable chemistry, particularly in the development of environmentally friendly materials and processes. cfsilicones.com

Key areas for investigation include:

Catalytic Routes: Exploring novel transition-metal or main-group catalysts for the direct synthesis from simple precursors could lower the energy barrier and improve atom economy.

Green Solvents: Shifting from traditional organic solvents to greener alternatives like ionic liquids or supercritical fluids could significantly reduce the environmental impact of synthesis.

Biocatalysis: Investigating enzymatic pathways for the formation of Si-C bonds represents a frontier in organosilicon chemistry that could offer highly selective and sustainable synthetic options. longdom.org

| Proposed Route | Potential Advantages | Key Research Challenge |

| Catalytic Cycloaddition | High atom economy, potential for stereocontrol. | Catalyst design and optimization for the specific Si-S heterocycle. |

| Photochemical Synthesis | Mild reaction conditions, access to unique reactive intermediates. | Controlling selectivity and preventing side reactions. |

| Mechanochemical Synthesis | Solvent-free, reduced energy consumption. | Adapting ball-milling techniques for strained ring formation. |

Investigation of Unprecedented Reactivity Patterns

The strained four-membered ring of this compound is expected to be highly reactive. Future work should systematically explore its reactions with a wide range of reagents to uncover novel transformations and synthetic applications. The polarization of the Si-C bond, due to the difference in electronegativity between silicon and carbon, is a key factor influencing its reactivity. mdpi.com

Potential areas for study include:

Ring-Opening Polymerization (ROP): The compound could serve as a monomer for ROP, leading to novel silicon- and sulfur-containing polymers with unique thermal, optical, or mechanical properties.

Insertion Reactions: Investigating the insertion of small molecules (e.g., alkynes, carbenes) into the Si-C or S-C bonds of the ring could yield more complex heterocyclic systems.

Reductive and Oxidative Ring Cleavage: Studying the cleavage of the ring under various redox conditions could provide new synthetic routes to linear organosilicon-sulfur compounds.

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deep understanding of the reaction mechanisms is crucial for controlling the outcomes of the reactions of this compound. Advanced in situ spectroscopic techniques can provide real-time data on reactive intermediates and transition states, which are often too fleeting to be captured by conventional methods. The use of NMR spectroscopy has been vital in studying the hydrolysis-condensation reactions of related organosilicon compounds. researchgate.net

Future mechanistic studies could employ:

Rapid-Injection NMR: To monitor fast reactions, such as polymerizations, and quantify reaction kinetics.

In Situ IR/Raman Spectroscopy: To track changes in vibrational modes during a reaction, providing direct evidence of bond formation and cleavage.

Matrix Isolation Spectroscopy: To trap and characterize highly reactive species generated through photochemical or thermal reactions of the silathietane ring at cryogenic temperatures. mdpi.com

Application of Machine Learning and AI in Predicting Properties and Reactivity

Future computational research on this compound should focus on:

Property Prediction: Developing ML models to predict key physical, chemical, and material properties (e.g., thermal stability, dielectric constant, reactivity ratios) based on its molecular structure. This approach has shown promise for silicon materials. aps.org

Reaction Outcome Prediction: Training neural networks on datasets of related organosilicon reactions to predict the most likely products, yields, and optimal reaction conditions for this specific molecule. stanford.edu

High-Throughput Virtual Screening: Using ML potentials to rapidly screen libraries of virtual derivatives of this compound for desired properties, identifying promising candidates for synthesis and testing. This strategy has been used effectively for screening zeolites for siloxane removal. rsc.org

Exploration of New Materials Science Applications Beyond Current Scope

Organosilicon compounds are foundational to a wide array of materials, from silicones to advanced ceramics and low-k dielectrics. longdom.orgnih.govresearchgate.net The unique combination of silicon, sulfur, and a reactive ring structure in this compound suggests it could be a valuable precursor for novel materials.

Unexplored application areas include:

Precursors for SiCS and SiOC Ceramics: Pyrolysis of polymers derived from this compound could yield advanced ceramics with tailored compositions and properties for applications in aerospace or electronics.

High Refractive Index Polymers: The incorporation of sulfur is known to increase the refractive index of polymers. Polymers derived from this compound could be useful in optical applications, such as advanced lenses or coatings.

Semiconductor Materials: As a source of both silicon and sulfur, this compound could be investigated as a single-source precursor for the chemical vapor deposition (CVD) of silicon sulfide (B99878) thin films or other semiconductor materials.

High-Level Computational Validation of Complex Reaction Pathways

While in situ spectroscopy can provide valuable mechanistic data, high-level computational chemistry is essential for building a complete picture of complex reaction pathways. Theoretical studies are critical for understanding the reactivity of organosilicon compounds, which can differ significantly from their carbon analogues. mdpi.com

Future computational efforts should include:

Potential Energy Surface Mapping: Using methods like Density Functional Theory (DFT) to map the potential energy surfaces for key reactions, such as ring-opening and insertion reactions, to identify transition states and calculate activation barriers. researchgate.net

Dynamic Simulations (Ab Initio Molecular Dynamics): Simulating the real-time evolution of reacting molecules to understand the dynamic effects that govern reaction pathways and product selectivity.

Validation of Spectroscopic Data: Calculating theoretical spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates to aid in the interpretation of experimental in situ data. researchgate.net

Q & A

Basic: What spectroscopic methods are recommended for characterizing 3,3-Dimethyl-3-silathietane, and how should data be interpreted?

Methodological Answer:

- Gas Chromatography (GC): Use non-polar columns (e.g., methyl silicone) with temperature programming to determine retention indices (RI). Compare experimental RI values with reference databases like NIST for identification .

- Mass Spectrometry (MS): Analyze fragmentation patterns to confirm molecular weight (C₅H₁₀S-Si derivatives) and structural features. Cross-reference with NIST’s spectral libraries for validation .

- NMR Spectroscopy: Employ H and C NMR to identify silicon-proton coupling and methyl group environments. For silicon-containing heterocycles, Si NMR may resolve stereoelectronic effects.

Basic: What synthetic routes are documented for this compound, and what are their yields?

Methodological Answer:

- Cyclization of Silane-Thiol Precursors: React 3-mercaptopropylsilane derivatives with dimethylating agents (e.g., Me₂SiCl₂) under inert conditions. Yields depend on solvent polarity (e.g., THF vs. DCM) and catalyst choice (e.g., triethylamine) .

- Ring-Closing Metathesis: Utilize Grubbs catalysts for silicon-tethered diene systems. Monitor reaction progress via GC-MS to optimize temperature (typically 40–60°C) and catalyst loading (5–10 mol%) .

Advanced: How can computational models predict the ring strain and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) basis sets to evaluate bond angles and strain energy. Compare with thietane analogs to assess silicon’s impact on ring stability .

- Reactivity Simulations: Perform frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites. For example, the silicon atom’s low electronegativity may enhance susceptibility to electrophilic attack .

Advanced: How should researchers resolve contradictions in thermal stability data for this compound?

Methodological Answer:

- Controlled Thermolysis Experiments: Conduct differential scanning calorimetry (DSC) under varying atmospheres (N₂ vs. O₂). Monitor decomposition products via in-situ GC-MS to identify degradation pathways .

- Replicate Studies: Compare data across multiple labs using standardized protocols (e.g., heating rate: 10°C/min). Discrepancies may arise from impurities; validate purity via HPLC (>98%) before testing .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Ventilation and PPE: Use fume hoods for synthesis/storage. Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to potential flammability (analogous to triethylsilane hazards) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions. Dispose of waste via approved hazardous chemical protocols .

Advanced: What strategies optimize the regioselective functionalization of this compound?

Methodological Answer:

- Directed Lithiation: Use LDA or n-BuLi at −78°C to deprotonate methyl groups adjacent to silicon. Quench with electrophiles (e.g., aldehydes) to install substituents while preserving ring integrity .

- Photochemical Activation: Irradiate with UV light (254 nm) to generate silicon-centered radicals for C–H functionalization. Monitor reaction kinetics via H NMR to avoid over-substitution .

Basic: How can researchers efficiently retrieve literature on this compound using academic databases?

Methodological Answer:

- SciFinder Strategies: Search by CAS RN or structure (draw the silathietane ring). Filter results by "preparation" or "reaction" to isolate synthetic studies. Cross-reference patents for novel applications .

- Keyword Optimization: Combine terms like “silathietane synthesis” and “heterocyclic silicon compounds” in Web of Science. Use citation tracking to identify seminal papers .

Advanced: What analytical techniques validate the stereochemical purity of this compound derivatives?

Methodological Answer:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures to confirm enantiomeric excess .

- Vibrational Circular Dichroism (VCD): Analyze C–Si stretching modes to distinguish diastereomers. Pair with DFT-simulated spectra for absolute configuration assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.